![molecular formula C17H15N5O8S B2945585 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide CAS No. 301307-66-4](/img/structure/B2945585.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a new acyl derivative of sulfadimethoxine . It has been studied for its anti-inflammatory potential . The compound has been characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .
Synthesis Analysis
The compound was selected from previously synthesized compounds based on its promising anti-inflammatory effects . It was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .Molecular Structure Analysis
The molecular structure of the compound was analyzed using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .Chemical Reactions Analysis
The compound has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages .Physical And Chemical Properties Analysis
The compound is a colorless block crystal with a melting point of 267–268 °C . Its spectral data can be found in a separate interface .Scientific Research Applications
Synthesis and Interaction with Biological Molecules
Compounds similar to N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide have been synthesized and studied for their interactions with biological molecules. For instance, a study on the synthesis of p-hydroxycinnamic acid derivatives explored their fluorescence binding with bovine serum albumin (BSA), revealing insights into the binding constants, thermodynamic parameters, and conformational changes in BSA. This research highlights the compound's potential for studying protein interactions and dynamics (Meng et al., 2012).
Antimicrobial and Herbicidal Activities
Another area of application is in the synthesis and evaluation of derivatives for antimicrobial and herbicidal activities. Although some synthesized compounds, such as those derived from 4,6-dimethoxypyrimidin-2-yl, did not show significant herbicidal activity, their synthesis and structural analysis contribute to the understanding of structure-activity relationships in agrochemical research (Yuan-xiang, 2011).
Potential in Drug Development
Research on the synthesis and biological evaluation of Schiff’s bases and azetidinones derived from isonocotinyl hydrazone has indicated potential antidepressant and nootropic activities, suggesting that compounds with similar structural features may be explored for therapeutic applications (Thomas et al., 2016).
Inhibitory Activities and Drug Design
Compounds with dimethoxypyrimidin-4-yl groups have been investigated for their inhibitory activities against enzymes and for drug design purposes. For example, research on pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors integrated molecular docking and density functional theory calculations to design more effective herbicides, underscoring the role of such compounds in rational drug design and agricultural chemistry (He et al., 2007).
Safety And Hazards
The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O8S/c1-28-14-9-13(19-17(20-14)29-2)21-31(26,27)11-5-3-10(4-6-11)18-16(23)12-7-8-15(30-12)22(24)25/h3-9H,1-2H3,(H,18,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLRWOAGZYRKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.